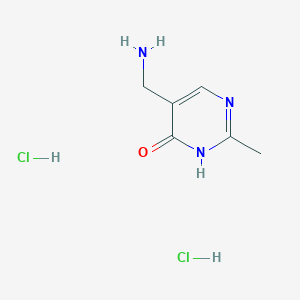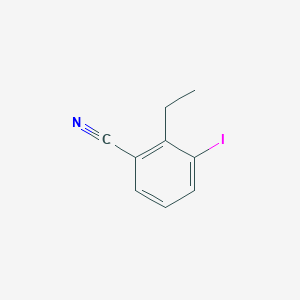
2-Ethyl-3-iodobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-iodobenzonitrile is an organic compound that belongs to the class of halogenated aromatic nitriles It is characterized by the presence of an iodine atom and a nitrile group attached to a benzene ring, along with an ethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-iodobenzonitrile typically involves the iodination of 2-ethylbenzonitrile. One common method is the Sandmeyer reaction, where 2-ethylbenzonitrile is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Ethyl-3-iodobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, cyanides, and various organometallic compounds.
Oxidation and Reduction: Products include primary amines and carboxylic acids.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
科学的研究の応用
2-Ethyl-3-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-Ethyl-3-iodobenzonitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. The nitrile group can form hydrogen bonds and coordinate with metal ions, while the iodine atom can participate in halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and biological activity of the compound.
類似化合物との比較
Similar Compounds
2-Iodobenzonitrile: Lacks the ethyl substituent, making it less sterically hindered.
3-Iodobenzonitrile: Similar structure but without the ethyl group, affecting its reactivity and applications.
2-Ethylbenzonitrile: Lacks the iodine atom, which limits its use in halogenation reactions.
Uniqueness
2-Ethyl-3-iodobenzonitrile is unique due to the presence of both the ethyl and iodine substituents, which provide a combination of steric and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
特性
分子式 |
C9H8IN |
|---|---|
分子量 |
257.07 g/mol |
IUPAC名 |
2-ethyl-3-iodobenzonitrile |
InChI |
InChI=1S/C9H8IN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3 |
InChIキー |
KHHKEZLGMSMRDR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
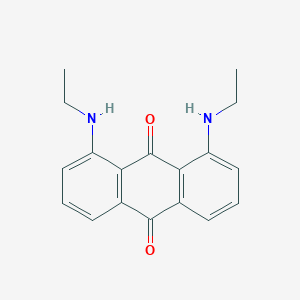
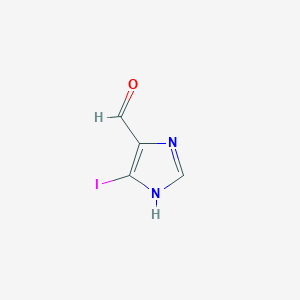
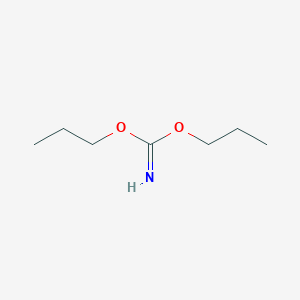
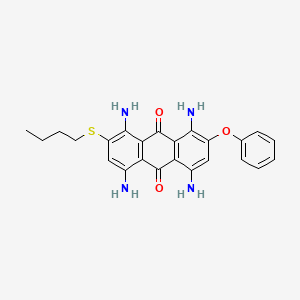
![8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13124402.png)
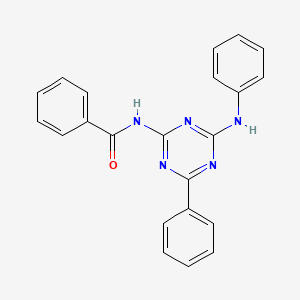


![2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13124421.png)
![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)
